molecular formula C10H16N4 B1452520 N-methyl-1-(pyridazin-3-yl)piperidin-3-amine CAS No. 1247087-42-8

N-methyl-1-(pyridazin-3-yl)piperidin-3-amine

Cat. No.: B1452520
CAS No.: 1247087-42-8
M. Wt: 192.26 g/mol
InChI Key: QLSDWIHANVSIEK-UHFFFAOYSA-N
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Description

“N-methyl-1-(pyridazin-3-yl)piperidin-3-amine” is a chemical compound with the CAS Number: 1247087-42-8 . It has a molecular weight of 192.26 and its IUPAC name is N-methyl-1-(3-pyridazinyl)-3-piperidinamine . The compound is stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H16N4/c1-11-9-4-3-7-14(8-9)10-5-2-6-12-13-10/h2,5-6,9,11H,3-4,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Aerobic Oxidation of Cyclic Amines to Lactams

Research has demonstrated the capability of ceria-supported nanogold catalysts in efficiently transforming cyclic amines to lactams, which are vital chemical feedstocks. This transformation is significant for the synthesis of compounds like caprolactam, a precursor to nylon-6. The study identifies the potential application of N-methyl cyclic tertiary amines in producing corresponding lactams, showcasing the versatility of the catalyst in organic synthesis (Dairo et al., 2016).

Synthesis of Complex Molecules

Another application involves the scalable synthesis of complex molecules, where a copper-catalyzed C–N cross-coupling reaction plays a critical role. This process highlights the importance of N-methyl-1-(pyridazin-3-yl)piperidin-3-amine in the efficient synthesis of cis-substituted cyclobutyl-benzothiazole pyridazinone, demonstrating its utility in pharmaceutical manufacturing (Kallemeyn et al., 2014).

Enamine Synthesis in Heterocyclic Chemistry

Enamines play a crucial role in heterocyclic chemistry, serving as intermediates in the synthesis of various heterocyclic compounds. The study by Darwish, Abdelrahman, and Salaheldin (2011) presents an efficient route to condensed pyridazines, highlighting the role of enamines, potentially derived from compounds like this compound, in creating novel heterocyclic structures. This method underscores the chemical's significance in developing new pharmacologically active heterocycles (Darwish et al., 2011).

Chemical Activation and Formation of Lysine-specific Maillard Reaction Products

Piperidine derivatives are explored for their reactivity in the Maillard reaction, a process relevant to food chemistry and the development of flavor compounds. The research by Nikolov and Yaylayan (2010) investigates the chemical activation of piperidine by formaldehyde, shedding light on the potential of this compound in forming lysine-specific Maillard reaction products. This study provides insights into the compound's applications beyond pharmaceuticals, extending into food science and the understanding of flavor development (Nikolov & Yaylayan, 2010).

Safety and Hazards

The compound has been classified with the GHS pictograms GHS05 and GHS07 . The hazard statements associated with it are H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Piperidine derivatives, including “N-methyl-1-(pyridazin-3-yl)piperidin-3-amine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

Properties

IUPAC Name

N-methyl-1-pyridazin-3-ylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-11-9-4-3-7-14(8-9)10-5-2-6-12-13-10/h2,5-6,9,11H,3-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSDWIHANVSIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)C2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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